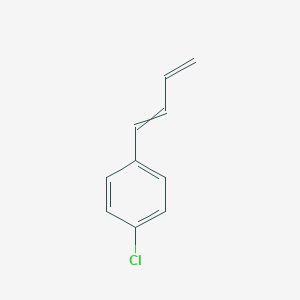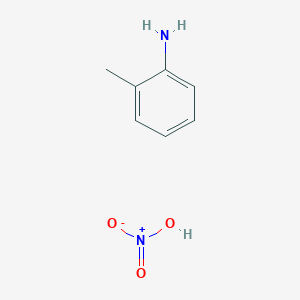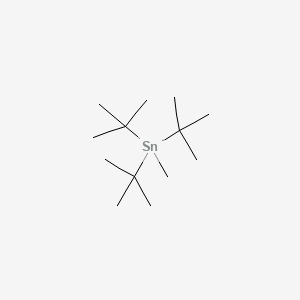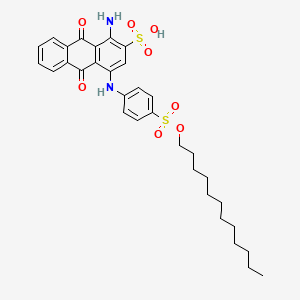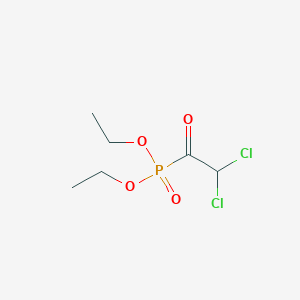
Diethyl (dichloroacetyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (dichloroacetyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a dichloroacetyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (dichloroacetyl)phosphonate typically involves the reaction of diethyl phosphite with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. A common procedure involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
化学反応の分析
Types of Reactions: Diethyl (dichloroacetyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride are effective.
Major Products:
Substitution: Yields various substituted phosphonates.
Hydrolysis: Produces phosphonic acids.
Reduction: Results in the formation of reduced phosphonate derivatives.
科学的研究の応用
Diethyl (dichloroacetyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers.
作用機序
The mechanism by which diethyl (dichloroacetyl)phosphonate exerts its effects involves the interaction of its phosphonate group with various molecular targets. The compound can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes.
類似化合物との比較
Diethyl phosphonate: Lacks the dichloroacetyl group, making it less reactive in certain substitution reactions.
Dimethyl (dichloroacetyl)phosphonate: Similar structure but with methyl groups instead of ethyl, affecting its physical properties and reactivity.
Diethyl (chloroacetyl)phosphonate: Contains a single chlorine atom, resulting in different reactivity and applications.
Uniqueness: Diethyl (dichloroacetyl)phosphonate is unique due to the presence of two chlorine atoms in the acetyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
25196-03-6 |
|---|---|
分子式 |
C6H11Cl2O4P |
分子量 |
249.03 g/mol |
IUPAC名 |
2,2-dichloro-1-diethoxyphosphorylethanone |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-11-13(10,12-4-2)6(9)5(7)8/h5H,3-4H2,1-2H3 |
InChIキー |
UEKTXSMCLSCURV-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=O)C(Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


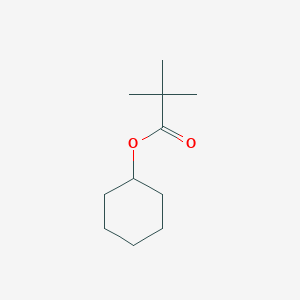
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
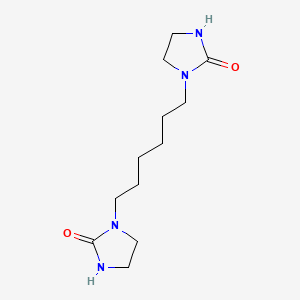
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)

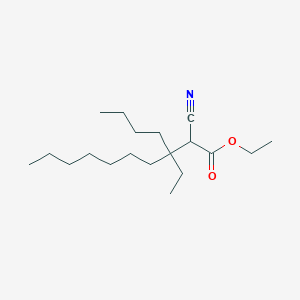
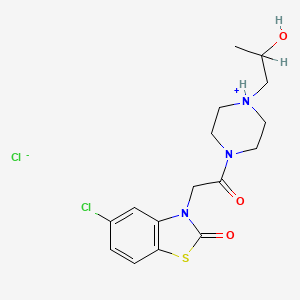
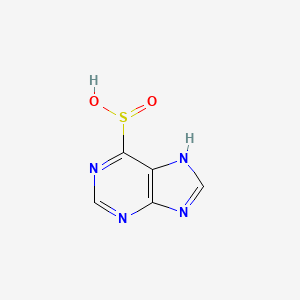

![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
